

A Technical Guide to the Spectral Analysis of 5-Bromo-2-isopropoxyaniline

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Compound of Interest

Compound Name: 5-Bromo-2-isopropoxyaniline

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Foreword: The Imperative of Spectral Data in Modern Drug Development

In the landscape of contemporary pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. For researchers, scientists, and drug development professionals, the ability to interpret spectral data with precision is not merely a technical skill but a critical component of the innovation pipeline. This guide provides an in-depth analysis of the spectral characteristics of **5-Bromo-2-isopropoxyaniline**, a substituted aniline derivative with potential applications in medicinal chemistry. While experimental data for this specific molecule is not publicly available, this paper will leverage established spectroscopic principles and predicted data to offer a comprehensive analytical framework. Our approach is grounded in decades of field-proven insights, ensuring that the methodologies and interpretations presented herein are both scientifically rigorous and practically applicable.

Molecular Structure and Predicted Spectroscopic Overview

5-Bromo-2-isopropoxyaniline possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectral fingerprint. The interplay of the electron-donating amino and isopropoxy groups with the electron-withdrawing bromine atom creates a nuanced electronic environment, which is reflected in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ BrNO	[1]
Molecular Weight	230.10 g/mol	[1]
IUPAC Name	5-bromo-2-(propan-2-yloxy)aniline	N/A

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom within the molecule.

Experimental Protocol: NMR Spectrum Acquisition

The following is a generalized, best-practice protocol for acquiring high-resolution ¹H and ¹³C NMR spectra.

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **5-Bromo-2-isopropoxyaniline** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference point (0 ppm).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
 - The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
 - Shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.

- Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
 - Phase the spectrum to ensure all peaks are in the absorptive mode.
 - Calibrate the chemical shift axis using the TMS signal.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Predicted ^1H NMR Spectrum and Interpretation

Based on established substituent effects on aromatic systems, the following ^1H NMR spectrum is predicted for **5-Bromo-2-isopropoxyaniline**.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 6.8 - 7.0	Doublet	1H	H-6	Ortho to the electron-donating amino group, expected to be upfield.
~ 6.7 - 6.9	Doublet of doublets	1H	H-4	Influenced by both the ortho amino group and the meta bromo and isopropoxy groups.
~ 6.6 - 6.8	Doublet	1H	H-3	Ortho to the electron-donating isopropoxy group, expected to be upfield.
~ 4.4 - 4.6	Septet	1H	-CH(CH ₃) ₂	Characteristic splitting pattern for a proton coupled to six equivalent protons.
~ 3.5 - 4.5	Broad singlet	2H	-NH ₂	Chemical shift can vary depending on solvent and concentration due to hydrogen bonding.
~ 1.3 - 1.4	Doublet	6H	-CH(CH ₃) ₂	Coupled to the methine proton,

resulting in a
doublet.

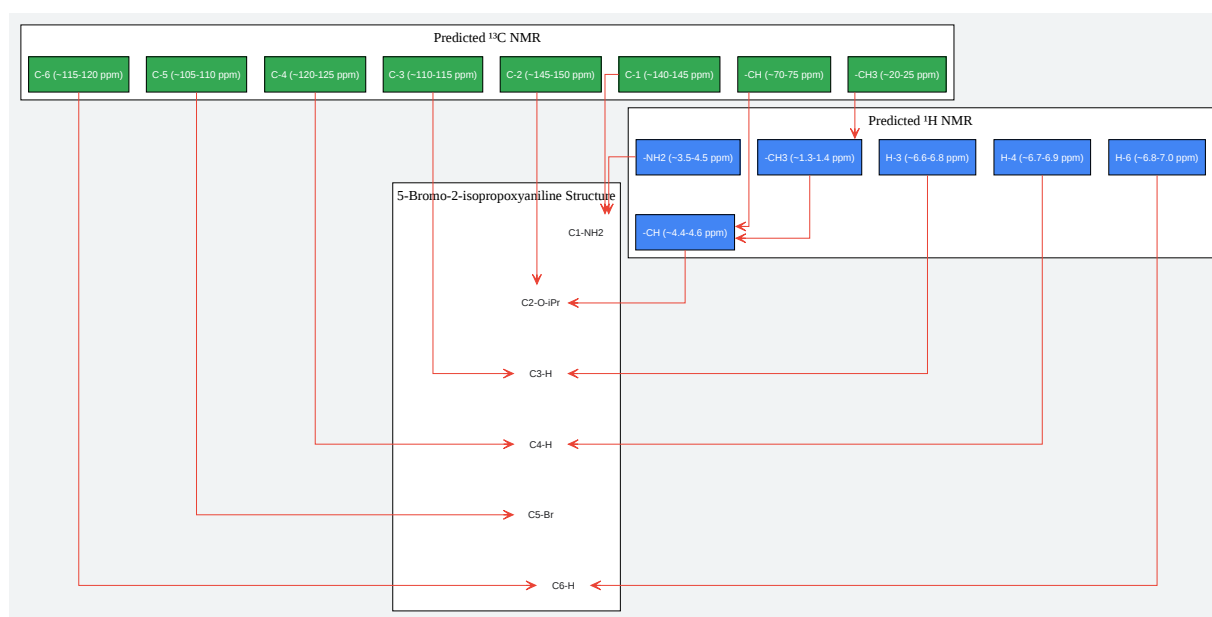
The causality behind these assignments lies in the electronic effects of the substituents. The amino and isopropoxy groups are ortho, para-directing and activating, thus shielding the protons at these positions and shifting their signals upfield. Conversely, the bromine atom is deactivating and will have a lesser, but still notable, effect on the chemical shifts of the aromatic protons.

Predicted ^{13}C NMR Spectrum and Interpretation

The predicted ^{13}C NMR spectrum provides complementary information about the carbon framework.

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 145 - 150	C-2	Attached to the electronegative oxygen of the isopropoxy group, resulting in a downfield shift.
~ 140 - 145	C-1	Attached to the nitrogen of the amino group.
~ 120 - 125	C-4	Aromatic carbon.
~ 115 - 120	C-6	Aromatic carbon.
~ 110 - 115	C-3	Aromatic carbon.
~ 105 - 110	C-5	Attached to the electronegative bromine atom, leading to a downfield shift relative to an unsubstituted carbon, but the effect is less pronounced than for oxygen or nitrogen.
~ 70 - 75	-CH(CH ₃) ₂	Aliphatic carbon attached to oxygen.
~ 20 - 25	-CH(CH ₃) ₂	Aliphatic methyl carbons.

The chemical shifts of the aromatic carbons are influenced by the electron-donating and -withdrawing nature of the substituents. Carbons directly attached to heteroatoms (O, N, Br) are generally shifted downfield.



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Caption: Correlation of molecular structure with predicted NMR shifts.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

A standard protocol for obtaining an IR spectrum of a solid sample is as follows:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **5-Bromo-2-isopropoxyaniline** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
- Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum of **5-Bromo-2-isopropoxyaniline** is expected to exhibit the following characteristic absorption bands. Aromatic compounds typically show a C-H stretching absorption at 3030 cm^{-1} and a series of peaks in the 1450 to 1600 cm^{-1} range.^{[2][3]}

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
3400 - 3500	Medium	N-H stretch (asymmetric)	Characteristic of a primary amine.
3300 - 3400	Medium	N-H stretch (symmetric)	Characteristic of a primary amine.
2850 - 3000	Medium-Strong	C-H stretch (aliphatic)	From the isopropoxy group.
~ 3030	Weak	C-H stretch (aromatic)	Typical for C-H bonds on a benzene ring. ^[2]
1580 - 1620	Medium-Strong	C=C stretch (aromatic)	Characteristic of the benzene ring.
1450 - 1550	Medium-Strong	C=C stretch (aromatic)	Characteristic of the benzene ring.
1200 - 1250	Strong	C-O stretch (aryl ether)	Due to the isopropoxy group attached to the aromatic ring.
1000 - 1100	Strong	C-N stretch	Characteristic of an aromatic amine.
800 - 900	Strong	C-H out-of-plane bend	The position of this band can be indicative of the substitution pattern on the aromatic ring.
500 - 600	Medium	C-Br stretch	Characteristic of a bromo-substituted aromatic compound.

The presence of the two N-H stretching bands confirms the primary amine functionality. The strong C-O stretching band is indicative of the ether linkage, and the various C-H and C=C

stretching and bending vibrations confirm the presence of the substituted aromatic ring and the aliphatic isopropoxy group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrum Acquisition

A typical protocol for obtaining an electron ionization (EI) mass spectrum is as follows:

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
 - The sample is vaporized in the ion source.
- Ionization:
 - The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, known as the molecular ion ($M^{+\bullet}$).
- Mass Analysis and Detection:
 - The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

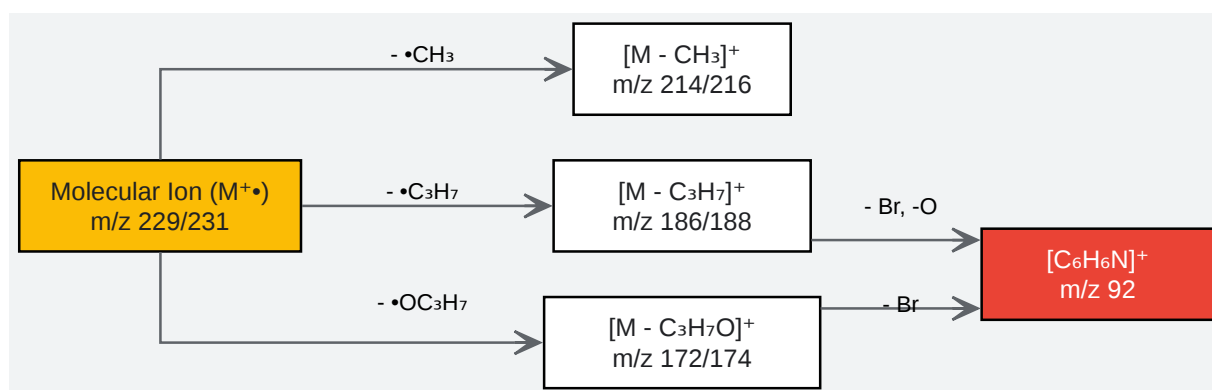
Predicted Mass Spectrum and Interpretation

The mass spectrum of **5-Bromo-2-isopropoxyaniline** is expected to show a characteristic molecular ion peak and several fragment ions. Due to the presence of bromine, which has two

major isotopes (^{79}Br and ^{81}Br) in approximately a 1:1 ratio, the molecular ion and any bromine-containing fragments will appear as a pair of peaks ($M^{+\bullet}$ and $[M+2]^{+\bullet}$) of nearly equal intensity.

m/z (predicted)	Ion	Rationale
229/231	$[\text{C}_9\text{H}_{12}^{79}\text{BrNO}]^{+\bullet} /$ $[\text{C}_9\text{H}_{12}^{81}\text{BrNO}]^{+\bullet}$	Molecular ion ($M^{+\bullet}$) peak. The two peaks are due to the two isotopes of bromine.[4]
214/216	$[\text{M} - \text{CH}_3]^+$	Loss of a methyl radical from the isopropoxy group.
186/188	$[\text{M} - \text{C}_3\text{H}_7]^+$	Loss of the isopropyl radical.
172/174	$[\text{M} - \text{C}_3\text{H}_7\text{O}]^+$	Loss of the isopropoxy radical.
92	$[\text{C}_6\text{H}_6\text{N}]^+$	A common fragment in the mass spectra of anilines, corresponding to the aniline radical cation after loss of the bromo and isopropoxy groups. [5]

The fragmentation pattern provides a self-validating system for the proposed structure. The characteristic isotopic pattern of bromine is a key diagnostic feature, and the observed fragment ions are consistent with the cleavage of the bonds in the isopropoxy group and the loss of substituents from the aromatic ring.



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